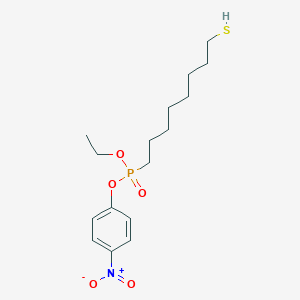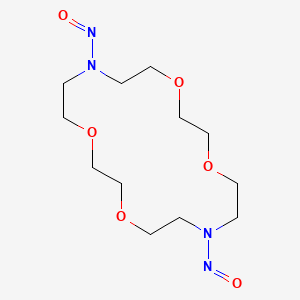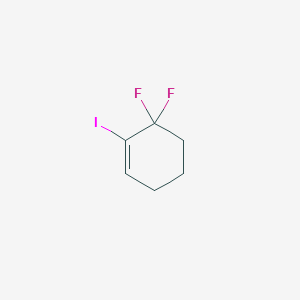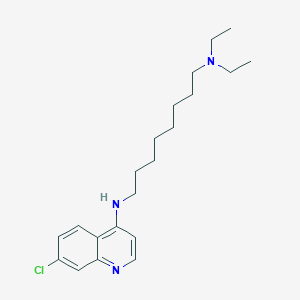![molecular formula C10H16O B14252038 7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- CAS No. 204578-10-9](/img/structure/B14252038.png)
7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[410]heptane, 1,3,3-trimethyl-2-methylene- is a bicyclic organic compound with the molecular formula C10H16O It is a derivative of oxabicycloheptane, characterized by the presence of a methylene group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of α-terpineol (p-menth-1-en-8-ol) with appropriate reagents to form the desired bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the oxabicycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxabicycloheptan-2-one derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methylene and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxabicycloheptan-2-one, various alcohols, and substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained bicyclic structure, which makes it susceptible to nucleophilic attack and other chemical transformations. This reactivity can be harnessed in different applications, including catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,2-epoxy-:
Cyclohexene epoxide: Another similar compound with an epoxide ring but different substituents.
Tetramethyleneoxirane: This compound has a similar bicyclic structure but with different substituents and reactivity.
Uniqueness
7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
204578-10-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1,3,3-trimethyl-2-methylidene-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-7-9(2,3)6-5-8-10(7,4)11-8/h8H,1,5-6H2,2-4H3 |
Clé InChI |
FGLVFUWCWDXADU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2C(C1=C)(O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)

![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)



![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)

